molecular formula C25H19FN2O5 B11615111 4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11615111
M. Wt: 446.4 g/mol
InChI Key: DUOBQICUYBZEOD-BKUYFWCQSA-N
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Description

4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound featuring a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting 4-fluorobenzylamine with a suitable carbonyl compound under acidic conditions to form the imidazolidinone ring.

    Attachment of the benzoic acid moiety: The imidazolidinone intermediate is then reacted with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form a carboxylic acid.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of this compound.

    Reduction: Formation of a more saturated imidazolidinone derivative.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: A simpler derivative with similar structural features.

    2-(4-Fluorobenzoyl)benzoic acid: Another related compound with a different substitution pattern.

Uniqueness

4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of functional groups provides a versatile platform for further modification and application in various fields.

Properties

Molecular Formula

C25H19FN2O5

Molecular Weight

446.4 g/mol

IUPAC Name

4-[[2-[(Z)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C25H19FN2O5/c26-20-11-7-16(8-12-20)14-28-23(29)21(27-25(28)32)13-19-3-1-2-4-22(19)33-15-17-5-9-18(10-6-17)24(30)31/h1-13H,14-15H2,(H,27,32)(H,30,31)/b21-13-

InChI Key

DUOBQICUYBZEOD-BKUYFWCQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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